NCX 1000

Description

Properties

IUPAC Name |

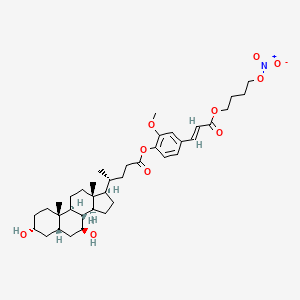

[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H55NO10/c1-24(28-10-11-29-36-30(16-18-38(28,29)3)37(2)17-15-27(40)22-26(37)23-31(36)41)7-13-35(43)49-32-12-8-25(21-33(32)46-4)9-14-34(42)47-19-5-6-20-48-39(44)45/h8-9,12,14,21,24,26-31,36,40-41H,5-7,10-11,13,15-20,22-23H2,1-4H3/b14-9+/t24-,26+,27-,28-,29+,30+,31+,36+,37+,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAVOESJEWSDJC-OBOLPPCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC1=C(C=C(C=C1)C=CC(=O)OCCCCO[N+](=O)[O-])OC)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)OCCCCO[N+](=O)[O-])OC)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H55NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401519-96-8 | |

| Record name | 2-Methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl (3α,5β,7β)-3,7-dihydroxycholan-24-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401519-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NCX 1000 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401519968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NCX-1000 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NCX-1000 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9G7HR5L1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NCX 1000 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of NCX 1000

Introduction

This compound is a novel chemical entity developed as a potential therapeutic for portal hypertension, a severe complication arising from chronic liver diseases such as cirrhosis.[1][2][3] It is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA), a compound known to be selectively metabolized by hepatocytes.[2][3][4] The rationale behind its design is to selectively deliver nitric oxide to the liver's microcirculation, thereby addressing the intrahepatic vasodilation deficiency that characterizes portal hypertension, without inducing systemic hypotension.[1][5]

Portal hypertension results from an increase in both intrahepatic resistance and portal blood inflow.[1] A key contributor to the increased resistance is a deficiency of endothelial NO production and an increased contraction of hepatic stellate cells (HSCs).[2][3][6] this compound was engineered to counteract these pathological changes by acting as a liver-targeted NO donor.[1]

Core Mechanism of Action

The primary mechanism of action of this compound is the localized release of nitric oxide within the liver, leading to the activation of the NO-cyclic guanosine monophosphate (cGMP) signaling pathway.

-

Hepatic Uptake and Metabolism : Following administration, this compound is preferentially taken up by the liver. Both parenchymal (hepatocytes) and non-parenchymal cells, particularly hepatic stellate cells (HSCs), are capable of metabolizing this compound.[1][2][6] This metabolism cleaves the NO-releasing moiety from the parent UDCA molecule.

-

Nitric Oxide Release : The enzymatic metabolism of this compound results in the release of biologically active NO directly into the liver microcirculation.[1][2][4] This localized release is a key design feature intended to maximize therapeutic effects in the liver while minimizing systemic side effects.[1]

-

Activation of Soluble Guanylate Cyclase (sGC) : The released NO diffuses into target cells, primarily vascular smooth muscle cells and HSCs, where it binds to and activates the enzyme soluble guanylate cyclase (sGC).

-

Increase in cGMP Levels : Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][5] Preclinical studies have confirmed that administration of this compound leads to a significant increase in cGMP concentrations within the liver.[1][5]

-

Physiological Response : The elevation of intracellular cGMP initiates a signaling cascade that results in smooth muscle relaxation (vasodilation) and inhibition of HSC contraction.[2][3][5][6] This counteracts the excessive vasoconstriction within the cirrhotic liver, reduces intrahepatic resistance, and consequently lowers portal pressure.[2][5]

The following diagram illustrates the core signaling pathway of this compound.

Caption: Signaling pathway of this compound in hepatic cells.

Quantitative Data from Preclinical and Clinical Studies

The effects of this compound have been quantified in various experimental and clinical settings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Model | Concentration | Result | Source |

| Protection against Apoptosis | Primary mouse hepatocytes | ED₅₀ = 16 µM | Concentration-dependent protection against acetaminophen-induced mitochondrial depolarization. | [7][8] |

| HSC Contraction | Fetal Calf Serum (FCS)-induced HSCs | 100 µM | Inhibited HSC contraction, similar to the NO donor SNAP. | [2][4] |

| Nitrite/Nitrate Release | Hepatic Stellate Cells (HSCs) | 100 µM | Increased nitrite/nitrate in cell supernatants, indicating NO release. | [2][4] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Parameter | Model | Dosage | Result | Source |

| Portal Pressure | Bile Duct Ligated (BDL) cirrhotic rats | 28 mg/kg/day for 5 days | Significant decrease in portal pressure (P<0.01) vs. control. | [5] |

| Intrahepatic Resistance | Isolated perfused liver from BDL rats | 28 mg/kg/day for 5 days | 60% reduction in vasoconstriction caused by 30 µM norepinephrine (P<0.001). | [5] |

| Liver cGMP Levels | BDL and sham-operated rats | 28 mg/kg/day for 5 days | Significant increase in liver nitrite/nitrate and cGMP concentrations. | [5] |

| Mortality | Acetaminophen (APAP)-intoxicated mice | 40 µmol/kg | Reduced mortality from 60% to 25% (P<0.01). | [7][8] |

Table 3: Phase 2a Clinical Trial Data in Patients with Cirrhosis

| Parameter | Treatment Group | Baseline (Mean ± SD) | After 16 Days (Mean ± SD) | P-value | Source |

| Hepatic Venous Pressure Gradient (HVPG) | This compound (n=9) | 16.7 ± 3.8 mm Hg | 17.1 ± 3.8 mm Hg | 0.596 | [9] |

| Systolic Blood Pressure | This compound (n=9) | 136 ± 7 mm Hg | 121 ± 11 mm Hg | 0.003 | [9] |

| Hepatic Blood Flow (HBF) | This compound (n=9) | 1129 ± 506 ml/min | 904 ± 310 ml/min | 0.043 | [9] |

Note: The clinical trial results suggest that in humans, this compound had systemic effects and did not selectively act on the intrahepatic circulation as predicted by animal models.[9]

Experimental Protocols

Carbon Tetrachloride (CCl₄)-Induced Cirrhosis and Portal Hypertension in Rats

This model was used to assess the long-term effects of this compound on the development of fibrosis and portal hypertension.[2][3]

-

Induction : Male Wistar rats are treated with intraperitoneal (i.p.) injections of CCl₄ (e.g., twice a week) for several weeks to induce progressive liver fibrosis and cirrhosis.

-

Treatment Groups :

-

Control (vehicle only).

-

CCl₄ + vehicle.

-

CCl₄ + UDCA (e.g., 15 mg/kg/day, by gavage).

-

CCl₄ + this compound (e.g., 15 mg/kg/day, by gavage).[4]

-

-

Endpoints Measurement : After the treatment period, animals are anesthetized for hemodynamic measurements. Portal pressure is measured directly by cannulating the portal vein. Liver tissue is collected for histological analysis of fibrosis (e.g., collagen deposition) and measurement of nitrite/nitrate and cGMP content. The presence of ascites is also recorded.[2][3]

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for the rat CCl₄ model.

Hepatic Stellate Cell (HSC) Contraction Assay

This in vitro assay directly measures the effect of this compound on the contractility of HSCs, a key dynamic component of intrahepatic resistance.[2]

-

Cell Culture : Primary HSCs are isolated from rat livers and cultured. Activation is induced by plating on plastic and culturing for several days.

-

Contraction Induction : Activated HSCs are embedded in a collagen gel matrix. Contraction is stimulated by adding a contractile agonist, such as Fetal Calf Serum (FCS).

-

Treatment : Test compounds (this compound, UDCA, or a positive control like S-nitroso-N-acetylpenicillamine - SNAP) are added to the culture medium at specified concentrations (e.g., 100 µM).[4]

-

Measurement : The degree of HSC contraction is quantified by measuring the change in the surface area of the collagen gel over time. A reduction in gel area indicates cell contraction.

Logical Relationship of this compound Components

This compound is a conjugate of two distinct molecules: UDCA and an NO-donating moiety. Preclinical studies suggest these components may have complementary effects in the context of liver disease.

-

UDCA Moiety : Ursodeoxycholic acid itself has known cytoprotective and anti-fibrotic properties. In experimental models of liver injury, both UDCA and this compound were shown to reduce liver collagen deposition, indicating that the UDCA backbone contributes to the anti-fibrotic effect.[2][3][6]

-

NO-Donating Moiety : The nitric oxide released from this compound is responsible for the primary hemodynamic effect. It directly causes vasodilation and relaxation of HSCs, reducing the dynamic component of intrahepatic resistance.[2][5] This effect was observed with this compound but not with UDCA alone.[2][3]

The diagram below outlines this dual-component contribution.

Caption: Dual contribution of this compound's molecular components.

Conclusion

This compound is a liver-targeted nitric oxide donor whose mechanism of action is centered on the NO-sGC-cGMP signaling pathway. In extensive preclinical studies, it demonstrated efficacy in reducing intrahepatic resistance and portal pressure by relaxing hepatic stellate cells and promoting vasodilation. It also exhibited anti-fibrotic and cytoprotective effects. However, translation to human subjects proved challenging, as a Phase 2a trial did not show a reduction in portal pressure and revealed systemic vasodilatory effects, indicating a lack of liver-selectivity in patients with cirrhosis.[9] This highlights the complexities of targeting the liver vasculature and the differences between animal models and human pathophysiology in portal hypertension.

References

- 1. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. NCX-1000, a NO-releasing derivative of ursodeoxycholic acid, selectively delivers NO to the liver and protects against development of portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, ameliorates portal hypertension and lowers norepinephrine-induced intrahepatic resistance in the isolated and perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. Liver delivery of NO by NCX-1000 protects against acute liver failure and mitochondrial dysfunction induced by APAP in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liver delivery of NO by NCX-1000 protects against acute liver failure and mitochondrial dysfunction induced by APAP in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]

NCX 1000: A Technical Guide to a Liver-Selective Nitric Oxide-Donating Compound

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of NCX 1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA). It details the compound's mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes its signaling pathways and experimental workflows.

Core Compound Identity

This compound is a synthetic compound designed as a liver-selective nitric oxide (NO) donor. It is a derivative of ursodeoxycholic acid (UDCA), a hydrophilic bile acid. The chemical structure consists of a UDCA core, which is believed to target the molecule to the liver, linked to an NO-releasing moiety via a ferulic acid spacer. This design aims to deliver NO directly to the hepatic microcirculation to induce vasodilation, thereby addressing the increased intrahepatic resistance characteristic of portal hypertension, without causing systemic hypotension associated with conventional NO donors.[1][2]

While some early literature refers to this compound with the chemical name 2-(acetyloxy) benzoic acid 3-(nitrooxymethyl) phenyl ester, this appears to be an error, as this name describes an NO-donating aspirin derivative. The definitive structure of this compound incorporates the UDCA scaffold.

Mechanism of Action

The primary therapeutic rationale for this compound is to counteract the deficiency of endothelial NO production within the cirrhotic liver, a key factor contributing to increased intrahepatic vascular tone and portal hypertension.[1]

The proposed signaling pathway is as follows:

-

Hepatic Targeting and Metabolism: Following oral administration, this compound is preferentially taken up by the liver due to the UDCA moiety.

-

NO Release: Within liver cells, particularly hepatocytes and hepatic stellate cells (HSCs), the compound is metabolized, cleaving the NO-releasing moiety and liberating free NO.[1]

-

sGC Activation: The released NO diffuses to adjacent vascular smooth muscle cells and HSCs, where it binds to and activates soluble guanylate cyclase (sGC).

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Vasodilation and Relaxation: Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels. This results in the relaxation of vascular smooth muscle cells (vasodilation) and the relaxation of contractile HSCs, which surround the liver sinusoids.

-

Reduction of Portal Pressure: The net effect is a reduction in intrahepatic resistance, leading to a decrease in portal pressure.[3]

Summary of Quantitative Data

Preclinical Efficacy in Animal Models

The majority of preclinical research on this compound was conducted in rat models of liver cirrhosis and portal hypertension.

| Parameter | Model | Treatment | Result | Significance | Reference |

| Portal Pressure | Bile Duct Ligation (BDL) Cirrhotic Rats | This compound (28 mg/kg/day, 5 days) | Significant Decrease | p < 0.01 | [3] |

| Norepinephrine (NE)-Induced Vasoconstriction | Isolated Perfused Rat Liver (from BDL rats) | This compound (28 mg/kg/day, 5 days) | 60% reduction in response to 30 µM NE | p < 0.001 | [3] |

| Ascites Formation | Carbon Tetrachloride (CCl₄) Cirrhotic Rats | This compound (15 mg/kg/day, 8 weeks) | Prevented ascites formation | - | [1] |

| Liver Collagen Deposition | Carbon Tetrachloride (CCl₄) Cirrhotic Rats | This compound (15 mg/kg/day, 8 weeks) | Reduced collagen deposition | - | [1] |

| Hepatic Stellate Cell (HSC) Contraction | In Vitro (Cultured HSCs) | This compound (100 µM) | Reverted FCS-induced contraction | p < 0.01 | [1] |

| Systemic Blood Pressure | Bile Duct Ligation (BDL) Cirrhotic Rats | This compound (28 mg/kg/day, 5 days) | No significant effect on mean arterial pressure | - | [3] |

Clinical Trial Results (NCT00414869)

A Phase 2a clinical trial was conducted to assess the efficacy and tolerability of this compound in patients with cirrhosis and portal hypertension.

| Parameter | Patient Population | Treatment | Result | Significance | Reference |

| Hepatic Venous Pressure Gradient (HVPG) | Cirrhosis Patients (n=9) | This compound (up to 2g t.i.d., 16 days) | No significant change (16.7 vs 17.1 mmHg) | p = 0.596 | [4] |

| Systolic Blood Pressure | Cirrhosis Patients (n=9) | This compound (up to 2g t.i.d., 16 days) | Significant reduction (136 vs 121 mmHg) | p = 0.003 | [4] |

| Hepatic Blood Flow (HBF) | Cirrhosis Patients (n=9) | This compound (up to 2g t.i.d., 16 days) | Significant decrease (1129 vs 904 ml/min) | p = 0.043 | [4] |

The clinical trial concluded that while this compound was safe, it failed to reduce portal pressure in patients with cirrhosis.[4] The observed reduction in systolic blood pressure suggested that the compound had systemic effects and did not achieve liver-selective NO release in humans, contrary to the findings in preclinical animal models.[4]

Experimental Protocols

Carbon Tetrachloride (CCl₄)-Induced Cirrhosis Model in Rats

Objective: To evaluate the long-term efficacy of this compound on the development of liver fibrosis and portal hypertension.

Methodology:

-

Animal Model: Male Wistar rats are used.

-

Induction of Cirrhosis: Liver cirrhosis is induced by intraperitoneal (i.p.) injection of carbon tetrachloride (CCl₄) twice a week for 8 weeks. The dosage is adjusted according to animal weight.

-

Treatment Groups: Animals are randomized into groups: (1) Control (no treatment), (2) CCl₄ only, (3) CCl₄ + UDCA (15 mg/kg), and (4) CCl₄ + this compound (15 mg/kg).

-

Drug Administration: this compound and UDCA are dissolved in carboxymethyl cellulose and administered daily via oral gavage throughout the 8-week study period.

-

Endpoint Analysis: At the end of the treatment period, animals are euthanized. Ascitic fluid volume is measured. Livers are collected for histological analysis (collagen deposition via staining) and biochemical assays. Portal pressure is measured directly via cannulation of the portal vein.

Bile Duct Ligation (BDL) Model and Isolated Perfused Liver

Objective: To assess the acute effects of this compound on portal pressure and hepatic vascular reactivity in a model of established cirrhosis.

Methodology:

-

Animal Model: Cirrhosis is induced in male Wistar rats by common bile duct ligation (BDL) for four weeks. Sham-operated rats serve as controls.

-

Short-Term Treatment: BDL and sham-operated rats are treated orally with this compound (28 mg/kg/day) or UDCA (15 mg/kg/day) for 5 days.

-

In Vivo Hemodynamics: Prior to liver isolation, portal pressure, mean arterial pressure, and heart rate are measured in the anesthetized animal.

-

Liver Perfusion:

-

Livers are isolated and perfused in a recirculating system with Krebs-Henseleit buffer.

-

The system maintains a constant flow rate, and changes in portal perfusion pressure reflect changes in intrahepatic vascular resistance.

-

A dose-response curve to the vasoconstrictor norepinephrine (NE), from 10 nM to 30 µM, is generated to assess vascular reactivity.

-

-

Biochemical Analysis: Liver tissue is collected to measure nitrite/nitrate and cGMP concentrations as indicators of NO bioavailability and signaling.[3]

Hepatic Stellate Cell (HSC) Contraction Assay

Objective: To directly measure the effect of this compound on the contractility of HSCs.

Methodology:

-

Cell Culture: Primary HSCs are isolated from rat livers and cultured. Activation and expression of a contractile phenotype are induced by culturing on plastic.

-

Contraction Assay:

-

Activated HSCs are embedded in a type I collagen gel matrix.

-

The gel is detached from the culture dish, and the surface area of the gel is measured over time. Cell contraction results in a reduction of the gel surface area.

-

Contraction is stimulated by adding fetal calf serum (FCS).

-

The effects of this compound (100 µM), UDCA (100 µM), or a standard NO donor like S-nitroso-N-acetylpenicillamine (SNAP) are tested by adding them to the culture medium.

-

-

Quantification: The gel area is photographed at set time points, and the percentage decrease from the initial area is calculated as an index of cell contraction.[1]

References

- 1. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Trials - Study Details [biogentriallink.com]

- 3. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, ameliorates portal hypertension and lowers norepinephrine-induced intrahepatic resistance in the isolated and perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]

NCX 1000: A Technical Guide to its Nitric Oxide Donor Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCX 1000 is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA). This molecule was engineered to combine the established cytoprotective and bile acid-modifying effects of UDCA with the potent vasodilatory and signaling properties of nitric oxide. The core of this compound's mechanism of action lies in its ability to release nitric oxide, primarily within the liver, thereby offering a targeted therapeutic approach for conditions characterized by endothelial dysfunction and increased vascular resistance, such as portal hypertension. This technical guide provides an in-depth overview of the nitric oxide donor properties of this compound, including its mechanism of action, downstream signaling, and key experimental findings.

Chemical Structure and Mechanism of Nitric Oxide Release

This compound, chemically known as 2α, 3β, 7α-trihydroxy-5β-cholan-24-oic acid 3-nitrooxypropyl ester, is synthesized by the addition of a nitric oxide-releasing moiety to the UDCA backbone. The release of nitric oxide from this compound is not spontaneous; it requires enzymatic metabolism.[1] In the context of liver diseases, hepatic stellate cells (HSCs) have been identified as being capable of directly metabolizing this compound to generate and release nitric oxide.[1] This targeted release within the liver microcirculation is a key design feature intended to minimize systemic side effects.

Figure 1: Chemical Structure of this compound.

The enzymatic cleavage of the ester linkage liberates the nitrooxypropyl group, which then decomposes to release nitric oxide. This process is depicted in the workflow below.

Figure 2: this compound Nitric Oxide Release Workflow.

Downstream Signaling Pathway: The NO-cGMP Cascade

The nitric oxide released from this compound primarily exerts its physiological effects through the canonical NO-cGMP signaling pathway. Nitric oxide, being a small, lipophilic molecule, readily diffuses into target cells, such as vascular smooth muscle cells and hepatic stellate cells. Inside the cell, NO binds to and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately resulting in smooth muscle relaxation and vasodilation.

Figure 3: this compound-activated NO-cGMP Signaling Pathway.

Quantitative Data on Pharmacological Effects

Preclinical studies in rat models of liver cirrhosis and portal hypertension have provided quantitative evidence of the pharmacological effects of this compound.

| Parameter | Animal Model | Treatment | Result | Reference |

| Portal Pressure | Bile Duct Ligated (BDL) Cirrhotic Rats | This compound (28 mg/kg/day p.o. for 5 days) | Statistically significant decrease (P<0.01) | [1] |

| Intrahepatic Resistance to Norepinephrine | Isolated Perfused Liver from BDL Cirrhotic Rats | This compound (28 mg/kg/day p.o. for 5 days) | 60% reduction in vasoconstriction caused by 30 µM Norepinephrine (P<0.001) | [1] |

| Ascites Formation | Carbon Tetrachloride-induced Cirrhotic Rats | This compound | Prevention of ascites formation | [2] |

| Hepatic Stellate Cell (HSC) Contraction | In vitro | This compound | Inhibition of HSC contraction | [2] |

| Liver cGMP Concentration | BDL and Sham-operated Rats | This compound (28 mg/kg/day p.o. for 5 days) | Significant increase in liver cGMP concentrations | [1] |

| Liver Nitrite/Nitrate Content | BDL and Sham-operated Rats | This compound (28 mg/kg/day p.o. for 5 days) | Significant increase in liver nitrite/nitrate content | [1] |

Experimental Protocols

The following sections describe the methodologies for key experiments cited in the characterization of this compound's nitric oxide donor properties.

Measurement of Nitrite/Nitrate Release from Hepatic Stellate Cells (HSCs)

This protocol provides a general framework for quantifying nitric oxide release from HSCs incubated with this compound by measuring the stable end-products of NO metabolism, nitrite (NO₂⁻) and nitrate (NO₃⁻), in the cell culture supernatant.

Principle: The Griess assay is a colorimetric method that detects nitrite. To measure total NO production, nitrate is first converted to nitrite using a nitrate reductase, and then the total nitrite is quantified.

Materials:

-

Cultured Hepatic Stellate Cells

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Griess Reagent (e.g., a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Nitrate Reductase

-

NADPH

-

Sodium nitrite standard solutions

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate HSCs in appropriate culture vessels and allow them to adhere and grow to the desired confluence.

-

Replace the culture medium with fresh medium containing this compound at the desired concentrations. Include appropriate controls (e.g., vehicle control, UDCA control).

-

Incubate the cells for various time points (e.g., 1, 3, 6, 12, 24 hours).

-

-

Sample Collection:

-

At each time point, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

Nitrate Reduction (for total NOx measurement):

-

To a portion of the supernatant, add nitrate reductase and its cofactor, NADPH.

-

Incubate to allow for the conversion of nitrate to nitrite.

-

-

Griess Reaction:

-

Add the Griess reagent to the supernatant samples (both with and without nitrate reduction) and to the sodium nitrite standards in a 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light. A pink to magenta color will develop in the presence of nitrite.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Generate a standard curve using the absorbance values of the sodium nitrite standards.

-

Calculate the concentration of nitrite (and total NOx) in the samples based on the standard curve.

-

Figure 4: Workflow for Nitrite/Nitrate Measurement using the Griess Assay.

Intracellular Nitric Oxide Detection in HSCs

This protocol outlines a general method for the detection of intracellular NO production in HSCs using a fluorescent probe, such as 4,5-diaminofluorescein diacetate (DAF-FM diacetate).

Principle: DAF-FM diacetate is a cell-permeable non-fluorescent compound. Once inside the cell, it is deacetylated by intracellular esterases to DAF-FM. In the presence of NO, DAF-FM is converted to a highly fluorescent triazole derivative. The fluorescence intensity is proportional to the intracellular NO concentration.

Materials:

-

Cultured Hepatic Stellate Cells

-

This compound

-

DAF-FM diacetate

-

Cell culture medium or PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation and Probe Loading:

-

Culture HSCs on a suitable imaging surface (e.g., glass-bottom dishes) or in suspension for flow cytometry.

-

Wash the cells with PBS.

-

Load the cells with DAF-FM diacetate (typically 5-10 µM) in PBS or serum-free medium for 30-60 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

-

Cell Treatment:

-

Add fresh medium or PBS containing this compound at the desired concentrations.

-

Incubate for the desired time period.

-

-

Fluorescence Imaging or Flow Cytometry:

-

Microscopy: Excite the cells at approximately 495 nm and capture the emission at approximately 515 nm.

-

Flow Cytometry: Analyze the cells using a flow cytometer with appropriate laser and filter settings (e.g., FITC channel).

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity in treated cells compared to control cells.

-

Figure 5: Workflow for Intracellular NO Detection.

Conclusion

This compound is a rationally designed nitric oxide-donating molecule that leverages the liver-targeting properties of UDCA to deliver NO to the hepatic microcirculation. Preclinical data strongly support its mechanism of action through the NO-cGMP signaling pathway, leading to beneficial effects in models of portal hypertension. The experimental protocols described herein provide a foundation for the continued investigation and characterization of this compound and other targeted nitric oxide donors in drug development. While clinical trial results have been mixed, the preclinical profile of this compound underscores the therapeutic potential of liver-specific nitric oxide donation.

References

- 1. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, ameliorates portal hypertension and lowers norepinephrine-induced intrahepatic resistance in the isolated and perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NCX-1000, a NO-releasing derivative of ursodeoxycholic acid, selectively delivers NO to the liver and protects against development of portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

NCX 1000: A Technical Guide to a Novel Nitric Oxide-Donating Compound for Portal Hypertension

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCX 1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), was developed as a potential therapeutic agent for the treatment of portal hypertension, a severe complication of liver cirrhosis. The core concept behind its design was the targeted delivery of NO to the liver to counteract the intrahepatic vasoconstriction characteristic of this condition. Preclinical studies in animal models of liver cirrhosis demonstrated promising results, with this compound effectively reducing portal pressure and inhibiting the contraction of hepatic stellate cells (HSCs), the primary cell type responsible for increased intrahepatic resistance. However, these promising preclinical findings did not translate into clinical efficacy. A phase 2a clinical trial in patients with cirrhosis and portal hypertension revealed that this compound failed to reduce the hepatic venous pressure gradient (HVPG), a key measure of portal pressure. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound.

Introduction: The Rationale for a Liver-Selective NO Donor

Portal hypertension is a major clinical consequence of liver cirrhosis, leading to life-threatening complications such as variceal bleeding and ascites. A key factor in the development of portal hypertension is an increase in intrahepatic vascular resistance, which is partly due to a deficiency of endothelial nitric oxide (NO) production and an enhanced contractile state of hepatic stellate cells (HSCs).[1][2] Conventional NO donors have been explored for portal hypertension, but their systemic vasodilatory effects can exacerbate the existing hyperdynamic circulation in cirrhotic patients, leading to undesirable side effects.[2]

This created a clear therapeutic need for a liver-selective NO donor that could specifically target the intrahepatic circulation without causing systemic hypotension. This compound was designed to meet this need by chemically linking a NO-releasing moiety to ursodeoxycholic acid (UDCA), a bile acid that is selectively taken up and metabolized by hepatocytes.[1][3] The hypothesis was that this targeted delivery would increase local NO concentrations in the liver, leading to vasodilation and a reduction in portal pressure.

Mechanism of Action

This compound is chemically defined as 2-(acetyloxy)benzoic acid 3-(nitrooxymethyl)phenyl ester.[1] Its proposed mechanism of action involves the enzymatic cleavage of the molecule within liver cells, primarily hepatocytes, to release NO. This locally released NO is then expected to activate soluble guanylate cyclase (sGC) in HSCs and other sinusoidal cells. The activation of sGC leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG).[4] PKG-mediated signaling ultimately results in the relaxation of HSCs and vasodilation of the hepatic sinusoids, thereby reducing intrahepatic resistance and lowering portal pressure.[4]

Preclinical Development

The preclinical efficacy of this compound was evaluated in two key rat models of liver cirrhosis and portal hypertension: carbon tetrachloride (CCl4)-induced liver fibrosis and bile duct ligation (BDL).

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

In a study using rats with liver cirrhosis induced by chronic CCl4 administration, this compound demonstrated significant beneficial effects on portal hypertension.[1]

Experimental Protocol: CCl4-Induced Liver Fibrosis and Portal Perfusion Pressure Measurement

-

Animal Model: Male Wistar rats were treated with intraperitoneal injections of CCl4 (0.5 mL/kg in corn oil) twice weekly for 8 weeks to induce liver cirrhosis. Control rats received corn oil only.

-

Drug Administration: From week 4 to week 8, cirrhotic rats were treated daily by gavage with either this compound (15 mg/kg), UDCA (15 mg/kg), or vehicle (carboxymethyl cellulose).

-

Portal Perfusion Pressure Measurement: At the end of the treatment period, rats were anesthetized, and the portal vein was cannulated. The liver was perfused ex vivo with Krebs-Henseleit buffer at a constant flow rate. The portal perfusion pressure, an indicator of intrahepatic resistance, was continuously monitored using a pressure transducer.

Table 1: Effects of this compound in CCl4-Induced Cirrhotic Rats

| Parameter | Control | CCl4 + Vehicle | CCl4 + UDCA | CCl4 + this compound |

| Portal Perfusion Pressure (mmHg) | 7.8 ± 0.4 | 14.2 ± 1.1 | 13.9 ± 0.9 | 9.1 ± 0.7# |

| Ascites | No | Yes | Yes | No |

| Liver Nitrite/Nitrate (nmol/mg protein) | 2.1 ± 0.3 | 1.3 ± 0.2 | 1.4 ± 0.2 | 3.9 ± 0.5# |

*P < 0.01 vs. Control; #P < 0.01 vs. CCl4 + Vehicle. Data are presented as mean ± SEM.[1]

Bile Duct Ligation (BDL) Model

Further preclinical evidence for the efficacy of this compound was obtained from a study using the BDL model of cirrhosis in rats.[4]

Experimental Protocol: BDL-Induced Cirrhosis and In Vivo Hemodynamic Measurements

-

Animal Model: Male Wistar rats underwent bile duct ligation and scission to induce secondary biliary cirrhosis. Sham-operated rats served as controls.

-

Drug Administration: Four weeks after surgery, BDL and sham-operated rats were treated orally for 5 days with this compound (28 mg/kg/day), UDCA (15 mg/kg/day), or vehicle.

-

Hemodynamic Measurements: On day 5, rats were anesthetized, and a catheter was inserted into the portal vein via a mesenteric vein to directly measure portal pressure. Mean arterial pressure and heart rate were also monitored.

Table 2: Effects of this compound in BDL Cirrhotic Rats

| Parameter | Sham | BDL + Vehicle | BDL + UDCA | BDL + this compound |

| Portal Pressure (mmHg) | 8.1 ± 0.3 | 15.2 ± 0.7 | 14.8 ± 0.6 | 11.3 ± 0.5# |

| Mean Arterial Pressure (mmHg) | 105 ± 4 | 101 ± 5 | 103 ± 4 | 104 ± 6 |

| Heart Rate (beats/min) | 350 ± 15 | 365 ± 12 | 358 ± 14 | 361 ± 11 |

| Liver cGMP (pmol/mg protein) | 0.21 ± 0.04 | 0.12 ± 0.03 | 0.14 ± 0.03 | 0.38 ± 0.06# |

*P < 0.01 vs. Sham; #P < 0.01 vs. BDL + Vehicle. Data are presented as mean ± SEM.[4]

In Vitro Studies on Hepatic Stellate Cells (HSCs)

The direct effect of this compound on HSC contraction was investigated in vitro.

Experimental Protocol: HSC Contraction Assay

-

Cell Culture: Primary rat HSCs were isolated and cultured on collagen-coated plates.

-

Contraction Assay: HSCs were serum-starved and then stimulated with a contractile agonist (e.g., endothelin-1 or fetal calf serum). The change in the surface area of the collagen gel, indicative of cell contraction, was measured over time. The effect of this compound (100 µM), UDCA (100 µM), or a control NO donor (S-nitroso-N-acetylpenicillamine, SNAP; 100 µM) on agonist-induced contraction was assessed.

Table 3: Effect of this compound on HSC Contraction

| Treatment | Agonist-Induced Contraction (% of control) |

| Vehicle | 100 |

| UDCA (100 µM) | 98.5 ± 4.2 |

| This compound (100 µM) | 45.3 ± 5.1 |

| SNAP (100 µM) | 42.1 ± 4.8 |

*P < 0.01 vs. Vehicle. Data are presented as mean ± SEM.[1]

Clinical Development: A Phase 2a Trial

Despite the promising preclinical data, the clinical development of this compound for portal hypertension was halted following a negative phase 2a clinical trial.[5][6]

Study Design and Methods

The study was a randomized, double-blind, placebo-controlled, dose-escalating trial conducted in patients with cirrhosis and portal hypertension (HVPG ≥ 10 mmHg).[6]

Experimental Protocol: Phase 2a Clinical Trial

-

Participants: 11 patients with cirrhosis and portal hypertension were enrolled (9 received this compound, 2 received placebo).

-

Intervention: Patients in the this compound group received escalating oral doses: 500 mg three times a day (t.i.d.) on days 1-2, 1000 mg t.i.d. on days 3-4, and 2000 mg t.i.d. from day 5 to day 16.

-

Primary Endpoint: The primary endpoint was the change in fasting HVPG from baseline to day 16.

-

Secondary Endpoints: Secondary endpoints included changes in postprandial HVPG, hepatic blood flow (HBF), and systemic hemodynamics (mean arterial pressure, systolic blood pressure).

-

HVPG Measurement: HVPG was measured by a catheter inserted into the hepatic vein, with the gradient calculated as the difference between the wedged and free hepatic venous pressures.

Clinical Trial Results

The trial failed to meet its primary endpoint, as this compound did not significantly reduce HVPG. Furthermore, the drug was associated with a reduction in systolic blood pressure, suggesting a lack of liver selectivity in humans.[6]

Table 4: Results of the Phase 2a Clinical Trial of this compound

| Parameter | Baseline | Day 16 | P-value |

| Fasting HVPG (mmHg) | 16.7 ± 3.8 | 17.1 ± 3.8 | 0.596 |

| Postprandial HVPG (mmHg) | 19.4 ± 4.1 | 19.8 ± 4.3 | 0.678 |

| Hepatic Blood Flow (mL/min) | 1129 ± 506 | 904 ± 310 | 0.043 |

| Systolic Blood Pressure (mmHg) | 136 ± 7 | 121 ± 11 | 0.003 |

Data are presented as mean ± SD for the this compound group.[6]

Discussion and Conclusion

The development of this compound represents a well-reasoned, mechanism-based approach to the treatment of portal hypertension. The preclinical studies in two different and well-established animal models of liver cirrhosis provided a strong rationale for its progression into clinical trials. The data clearly demonstrated that this compound could reduce portal pressure, inhibit HSC contraction, and increase markers of NO signaling in the liver of rats, all without significantly affecting systemic blood pressure.[1][4]

However, the failure of this compound to demonstrate efficacy in the phase 2a clinical trial highlights the significant challenges in translating preclinical findings in animal models to human pathophysiology.[6] The reasons for this discrepancy are likely multifactorial. It is possible that the metabolism of this compound and the subsequent release of NO differ between rats and humans. The dose-dependent reduction in systolic blood pressure observed in the clinical trial suggests that in humans, this compound may not be as liver-selective as it appeared to be in preclinical models, leading to systemic NO-mediated effects.[6]

References

- 1. pnas.org [pnas.org]

- 2. Journal articles: 'this compound' – Grafiati [grafiati.com]

- 3. researchgate.net [researchgate.net]

- 4. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of rat hepatic stellate cell contraction: stellate cells' contribution to sinusoidal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative real-time measurement of endothelin-1-induced contraction in single non-activated hepatic stellate cells | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Biological Activity of NCX 1000

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCX 1000 is a novel chemical entity synthesized as a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA).[1] Preclinical research has extensively documented its biological activities, primarily centered on its unique ability to selectively deliver NO to the liver.[2][3][4] This liver-specific action underpins its potent hepatoprotective and vasodilatory effects observed in various animal models. In models of acute liver failure, this compound demonstrated significant protection against hepatotoxicity by maintaining mitochondrial integrity and inhibiting apoptosis.[2][3] In models of chronic liver disease, it effectively reduced portal hypertension by decreasing intrahepatic resistance without causing systemic hypotension.[4][5] The mechanism involves the release of NO within the liver microcirculation, leading to the relaxation of hepatic stellate cells (HSCs).[1][6] Despite promising preclinical data, a Phase 2a clinical trial in patients with cirrhosis and portal hypertension did not demonstrate a reduction in portal pressure and revealed systemic effects, leading to the discontinuation of its development.[7][8] This guide provides a comprehensive overview of the core biological activities of this compound, detailing its mechanism of action, quantitative preclinical data, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Liver-Selective Nitric Oxide Donation

This compound is chemically defined as (3α, 5β, 7β)-3,7-dihydroxycholan-24oic acid[2-methoxy-4-[3-[4-(nitroxy)butoxy]-3-oxo-1-propenyl]phenyl ester.[2] It is a hybrid molecule designed to leverage the hepatocyte-selective uptake of UDCA to deliver an NO-releasing moiety directly to the liver. Both hepatocytes and hepatic stellate cells (HSCs) are capable of metabolizing this compound, leading to the local release of NO. This targeted delivery is crucial, as it was designed to circumvent the systemic side effects, such as hypotension, commonly associated with conventional organic nitrate therapies.[4] The released NO then activates its downstream signaling pathways, primarily through the activation of soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels within liver cells.[2][5] This mechanism is central to the vasodilatory and cytoprotective effects observed in preclinical studies.[4][5]

Caption: this compound metabolism and liver-selective NO release.

Pharmacological Effects in Preclinical Models

Hepatoprotection in Acute Liver Injury

This compound has demonstrated significant protective effects in a mouse model of acetaminophen (APAP)-induced acute liver failure. When administered therapeutically (2 hours after APAP intoxication), this compound improved liver histopathology and markedly reduced mortality.[2][3] This protection is attributed to the local release of NO, which helps maintain mitochondrial integrity and inhibits the apoptotic cascade.[2]

-

Mortality Reduction: Administration of this compound (40 μmol/kg) to mice with APAP-induced liver failure reduced mortality from 60% to 25%.[2][3]

-

Anti-inflammatory Action: The treatment prevented the accumulation of inflammatory mRNAs for IFN-gamma, TNF-alpha, and Fas/Fas ligand, and attenuated the expression of inducible nitric oxide synthase (iNOS).[3]

-

Mitochondrial Protection: In primary hepatocyte cultures, this compound protected against mitochondrial membrane potential depolarization caused by APAP.[2] It also reduced the transition from apoptosis to necrosis.[2]

Caption: Hepatoprotective signaling pathway of this compound.

Reduction of Portal Hypertension in Chronic Liver Disease

A primary focus of this compound development was the treatment of portal hypertension, a severe complication of liver cirrhosis.[4] In rat models of cirrhosis induced by carbon tetrachloride (CCl4) or bile duct ligation (BDL), this compound effectively lowered portal pressure.[1][5]

-

Intrahepatic Resistance: The reduction in portal pressure is due to a decrease in intrahepatic resistance. This compound, but not its parent compound UDCA, prevented ascites formation in cirrhotic rats.[1][6]

-

Vasodilation: The released NO counteracts the effects of endogenous vasoconstrictors like norepinephrine, leading to vasodilation within the hepatic vascular system.[5] In isolated perfused cirrhotic rat livers, this compound reduced norepinephrine-induced vasoconstriction by 60%.[5][9]

-

HSC Relaxation: this compound directly inhibits the contraction of activated HSCs, a key contributor to increased intrahepatic resistance.[1][10] This effect is mediated by the NO-cGMP pathway.[5]

Caption: Signaling pathway for vasodilation in portal hypertension.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Condition | Result | Citation |

| ED₅₀ | Primary Mouse Hepatocytes | Protection against APAP-induced mitochondrial depolarization | 16.2 μM | [2] |

| Maximal Protection | Primary Mouse Hepatocytes | Protection against APAP-induced apoptosis/necrosis | 100 μM | [2] |

| HSC Contraction | Rat Hepatic Stellate Cells | Inhibition of FCS-induced contraction | 100 μM | [10] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Treatment Regimen | Key Finding | Result | Citation |

| APAP-induced Acute Liver Failure (Mouse) | 40 μmol/kg i.p. (therapeutic) | Mortality Reduction | Decreased from 60% to 25% | [2][3] |

| CCl₄-induced Cirrhosis (Rat) | 15 mg/kg p.o. (daily) | Ascites Prevention | Prevented ascites formation | [9] |

| BDL-induced Cirrhosis (Rat) | 28 mg/kg p.o. (5 days) | Portal Pressure Reduction | Significantly decreased portal pressure (P<0.01) | [5] |

| Isolated Perfused Liver (Rat) | N/A (ex vivo) | Vasoconstriction Inhibition | Reduced 30 μM norepinephrine-induced vasoconstriction by 60% | [5][9] |

Experimental Protocols

APAP-Induced Acute Liver Failure in Mice

-

Objective: To evaluate the therapeutic efficacy of this compound in a model of acute drug-induced hepatotoxicity.

-

Model: Male C57BL/6 mice.

-

Procedure:

-

Animals are fasted overnight.

-

Hepatotoxicity is induced by a single intraperitoneal (i.p.) injection of acetaminophen (APAP) at 330 μmol/kg.

-

Two hours post-APAP injection, animals receive an i.p. injection of either this compound (40 μmol/kg), UDCA (40 μmol/kg as control), or vehicle.

-

Animals are monitored for survival over a 24-hour period.

-

-

Endpoints: Mortality rate, plasma alanine transaminase (ALT) and aspartate transaminase (AST) levels, liver histology (hematoxylin and eosin staining), and hepatic mRNA levels of inflammatory cytokines.[2]

CCl₄-Induced Liver Cirrhosis and Portal Hypertension in Rats

-

Objective: To assess the effect of this compound on the development of liver fibrosis and portal hypertension.

-

Model: Male Wistar rats.

-

Procedure:

-

Liver cirrhosis is induced by intraperitoneal (i.p.) injections of carbon tetrachloride (CCl₄) twice a week for several weeks.

-

Throughout the CCl₄ administration period, rats are treated daily by oral gavage with this compound (15 mg/kg), UDCA, or vehicle (carboxymethyl cellulose).

-

At the end of the treatment period, animals are euthanized.

-

-

Endpoints: Measurement of portal pressure via cannulation of the portal vein, assessment of ascites, liver collagen deposition (histology), and hepatic nitrite/nitrate and cGMP concentrations.[1]

Caption: Experimental workflow for CCl4-induced cirrhosis model.

Hepatic Stellate Cell (HSC) Contraction Assay

-

Objective: To determine the direct effect of this compound on the contractility of activated HSCs.

-

Model: Primary culture of activated rat HSCs.

-

Procedure:

-

HSCs are isolated from rat livers and cultured to an activated phenotype.

-

Cells are seeded onto a collagen matrix.

-

HSCs are pre-incubated with this compound (100 μM), UDCA (100 μM), or a positive control NO donor (e.g., SNAP).

-

Contraction is induced by adding fetal calf serum (FCS).

-

The change in the surface area of the collagen gel is measured over time as an index of cell contraction.

-

-

Endpoints: Percentage decrease in collagen gel diameter. Concurrently, cell supernatants can be analyzed for nitrite/nitrate release.[10]

Clinical Development and Discontinuation

Based on the robust preclinical data, this compound advanced to a Phase 2a clinical trial for the treatment of portal hypertension in patients with cirrhosis.[11][12] The study was a randomized, double-blind, dose-escalating trial where patients received up to 2 g of this compound three times a day for 16 days.[8]

The primary endpoint was the change in the hepatic venous pressure gradient (HVPG), a standard measure of portal pressure. The trial failed to meet this endpoint, showing no significant change in HVPG after treatment (16.7 mmHg vs. 17.1 mmHg baseline).[7][8]

Unexpectedly, the treatment led to a significant, dose-dependent reduction in systolic blood pressure.[8] This finding suggested that, contrary to the preclinical animal models, this compound did not exhibit liver-selective NO donation in humans and instead had systemic vasodilatory effects.[8] Due to the lack of efficacy and the observed systemic effects, the clinical trial was terminated, and the development of this compound was discontinued.[7]

Conclusion

This compound is a liver-targeted NO donor that demonstrated compelling efficacy in preclinical models of both acute and chronic liver disease. Its ability to protect against hepatocyte death and reduce portal hypertension in animals was well-documented and mechanistically linked to the selective release of NO within the liver. However, the translation of these findings to human subjects was unsuccessful. The lack of efficacy in reducing portal pressure, coupled with unanticipated systemic hypotension in a Phase 2a trial, highlighted a critical species difference in the drug's metabolism or distribution. While the journey of this compound as a therapeutic candidate has ended, the extensive research provides a valuable case study on the challenges of developing liver-selective therapies and the importance of translational pharmacology. The principles behind its design continue to inform the development of next-generation targeted NO-donating drugs. its design continue to inform the development of next-generation targeted NO-donating drugs.

References

- 1. pnas.org [pnas.org]

- 2. Liver delivery of NO by NCX-1000 protects against acute liver failure and mitochondrial dysfunction induced by APAP in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liver delivery of NO by NCX-1000 protects against acute liver failure and mitochondrial dysfunction induced by APAP in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, ameliorates portal hypertension and lowers norepinephrine-induced intrahepatic resistance in the isolated and perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NCX-1000, a NO-releasing derivative of ursodeoxycholic acid, selectively delivers NO to the liver and protects against development of portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NicOx SA Provides Update on Phase 2a Study for this compound Conducted With Axcan Pharma; Companies Scrap drug; NicOx Shares Fall - BioSpace [biospace.com]

- 8. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. NicOx SA Announces Patient Enrollment Ongoing In this compound Phase 2 Study - BioSpace [biospace.com]

- 12. go.drugbank.com [go.drugbank.com]

NCX 1000: A Technical Guide on its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCX 1000 is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA). It was developed to merge the cytoprotective and anti-cholestatic properties of UDCA with the vasodilatory and anti-inflammatory effects of nitric oxide, targeting liver-specific delivery. Preclinical studies in animal models of liver cirrhosis and portal hypertension demonstrated promising results, including reductions in intrahepatic resistance and prevention of ascites, without significant systemic hemodynamic effects.[1][2][3] However, a Phase IIa clinical trial in patients with cirrhosis and portal hypertension did not show a reduction in the hepatic venous pressure gradient (HVPG) and indicated potential systemic effects at therapeutic doses. This guide provides a comprehensive overview of the available pharmacological and toxicological data on this compound, detailed experimental methodologies from key preclinical studies, and visual representations of its mechanism of action and experimental workflows.

Pharmacology

Mechanism of Action

This compound is chemically known as 2-(Acetyloxy) benzoic acid 3-(nitrooxymethyl) phenyl ester.[1][4] Its structure consists of a UDCA molecule linked to a nitric oxide-releasing moiety. The core concept behind its design is the selective delivery of NO to the liver.[1][2][5] UDCA is avidly taken up and metabolized by hepatocytes, and it was hypothesized that this selective uptake would concentrate this compound in the liver.[1][3][4]

Once in the liver, both parenchymal (hepatocytes) and non-parenchymal cells, particularly hepatic stellate cells (HSCs), are capable of metabolizing this compound to release NO.[1][2] The released NO then activates its primary downstream target, soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn promotes smooth muscle relaxation and vasodilation.[6] In the context of the cirrhotic liver, this is intended to relax contracted HSCs and vascular smooth muscle cells, thereby reducing intrahepatic vascular resistance, a key contributor to portal hypertension.[1][2][5]

The UDCA component is believed to exert its own beneficial effects, including protection of hepatocytes and cholangiocytes from the cytotoxic effects of bile acids and anti-fibrotic properties.[1][7]

Pharmacodynamics (Preclinical)

Preclinical studies, primarily in rat models of cirrhosis induced by carbon tetrachloride (CCl4) or bile duct ligation (BDL), have demonstrated several key pharmacodynamic effects.

-

Reduction of Portal Hypertension: Long-term administration of this compound in CCl4-induced cirrhotic rats was shown to prevent the development of portal hypertension.[1][8] Unlike its parent compound UDCA, this compound significantly reduced intrahepatic resistance.[1] Acute administration in rats with established cirrhosis also decreased portal pressure without affecting mean arterial pressure or heart rate, suggesting a liver-selective effect.[6][9]

-

Modulation of Hepatic Stellate Cell (HSC) Function: this compound was shown to inhibit the contraction of activated HSCs, a key event in increasing intrahepatic resistance.[1][4][7] This effect was attributed to the local release of NO. In vitro, this compound increased nitrite/nitrate (stable NO metabolites) and cGMP levels in HSC cultures.[1][6]

-

Anti-fibrotic Effects: In the CCl4 model, both this compound and UDCA reduced liver collagen deposition to a similar extent, indicating that the anti-fibrotic effect is likely attributable to the UDCA moiety.[1][7]

-

Prevention of Ascites: A significant outcome in long-term studies was the prevention of ascites formation in cirrhotic rats treated with this compound, an effect not observed with UDCA alone.[1][7] This is a direct consequence of its ability to mitigate portal hypertension.

| Preclinical Pharmacodynamic Effects of this compound in Rat Models | |||

| Parameter | Model | Dose | Key Finding |

| Portal Pressure | CCl4-induced cirrhosis | 15 mg/kg/day (oral) | Prevented the development of portal hypertension.[1][8] |

| Portal Pressure | BDL-induced cirrhosis | 28 mg/kg/day (oral, 5 days) | Significantly decreased established portal pressure (P<0.01) without altering mean arterial pressure.[6][9] |

| Intrahepatic Resistance | CCl4-induced cirrhosis | 15 mg/kg/day (oral) | Reduced intrahepatic resistance as measured by portal perfusion pressure.[1] |

| Norepinephrine-induced Vasoconstriction | Isolated perfused liver (BDL rats) | 28 mg/kg/day (oral, 5 days) | Reduced vasoconstriction caused by 30 µM norepinephrine by 60% (P<0.001).[6][9] |

| Ascites Formation | CCl4-induced cirrhosis | 15 mg/kg/day (oral) | Prevented ascites formation.[1][7][8] |

| Liver Collagen Deposition | CCl4-induced cirrhosis | 15 mg/kg/day (oral) | Reduced collagen deposition, similar to UDCA.[1][8] |

| Hepatic Nitrite/Nitrate & cGMP | BDL-induced cirrhosis | 28 mg/kg/day (oral, 5 days) | Significantly increased liver concentrations of NO metabolites and cGMP.[6] |

Pharmacodynamics (Clinical)

A Phase IIa, randomized, double-blind, dose-escalating study was conducted in eleven patients with cirrhosis and portal hypertension.[10][11] Patients received oral doses of this compound (up to 2 g t.i.d.) or placebo for 16 days. The results were contrary to the preclinical findings:

-

Hepatic Venous Pressure Gradient (HVPG): this compound did not significantly change the HVPG.[10][11]

-

Systemic Effects: The treatment led to a significant, dose-dependent reduction in systolic blood pressure.[10][11]

-

Hepatic Blood Flow (HBF): A significant decrease in HBF was observed in the this compound group.[10][11]

These findings suggest that in humans, this compound did not achieve liver-selective NO donation and instead caused systemic vasodilation, failing to improve portal hypertension.[10][11]

| Clinical Pharmacodynamic Effects of this compound (Phase IIa) | ||

| Parameter | Baseline | Post-Treatment (this compound) |

| HVPG (mm Hg) | 16.7 ± 3.8 | 17.1 ± 3.8 (P=0.596) |

| Hepatic Blood Flow (ml/min) | 1,129 ± 506 | 904 ± 310 (P=0.043) |

| Systolic Blood Pressure (mm Hg) | 136 ± 7 | 121 ± 11 (P=0.003) |

(Data from Berzigotti et al., 2010)[10][11]

Pharmacokinetics

Detailed pharmacokinetic data for this compound, such as Cmax, Tmax, half-life, and clearance, are not publicly available. DrugBank lists these parameters as "Not Available".[8] Preclinical studies in rats involved oral gavage administration at doses of 15 mg/kg or 28 mg/kg.[9][12] The clinical trial used oral doses up to 2 g three times daily.[11] The intended metabolism was hydrolysis in the liver to release UDCA and the NO-donating moiety.

Toxicology

Specific quantitative toxicology data for this compound, such as the LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), are not available in the published literature.

In the Phase IIa clinical trial, this compound was reported to be safe, with seven non-serious adverse events experienced by four patients (one of whom was on placebo).[10][11]

Standard preclinical safety assessment would typically include:

-

Acute Toxicity Studies: To determine the effects of a single high dose and to identify the maximum tolerated dose (MTD).

-

Repeated-Dose Toxicity Studies (Sub-chronic and Chronic): To evaluate the effects of long-term exposure on various organs and physiological systems. These studies are crucial for identifying target organs of toxicity and establishing a NOAEL.

-

Safety Pharmacology: A core battery of tests to assess the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity Assays: To assess the potential for the compound to damage genetic material.

-

Carcinogenicity Studies: Long-term studies to evaluate the tumor-forming potential of the substance.

Given the lack of published data, it is not possible to provide a quantitative toxicological profile for this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key preclinical experiments cited in the literature, based on standard practices for these models.

Carbon Tetrachloride (CCl4)-Induced Liver Cirrhosis in Rats

This model is widely used to induce liver fibrosis and cirrhosis that mimics aspects of toxic liver injury in humans.

-

Objective: To induce a state of chronic liver injury, fibrosis, and portal hypertension to test the long-term efficacy of this compound.

-

Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).

-

Materials:

-

Carbon tetrachloride (CCl4)

-

Vehicle (e.g., olive oil or corn oil)

-

This compound, UDCA, and vehicle for treatment administration (e.g., carboxymethyl cellulose)

-

Gavage needles

-

Syringes and needles for injection

-

-

Protocol:

-

Induction Phase (8-12 weeks):

-

Prepare a 1:1 (v/v) solution of CCl4 in olive oil.

-

Administer the CCl4 solution via intraperitoneal (IP) injection or oral gavage. A common dosing schedule is twice weekly.[4]

-

The initial dose is often around 2 ml/kg, which may be tapered in subsequent weeks.[4] Dosing must be adjusted based on the animals' weight and clinical condition.

-

A control group receives an equivalent volume of the vehicle (olive oil) only.

-

-

Treatment Phase (Concurrent with Induction):

-

Beginning from the first week of CCl4 administration, divide rats into treatment groups.

-

Group 1 (Control): Receives vehicle for CCl4 and vehicle for treatment.

-

Group 2 (Cirrhosis): Receives CCl4 and vehicle for treatment.

-

Group 3 (UDCA): Receives CCl4 and UDCA (e.g., 15 mg/kg) daily by oral gavage.[12]

-

Group 4 (this compound): Receives CCl4 and this compound (e.g., 15 mg/kg) daily by oral gavage.[12]

-

-

Endpoint Analysis:

-

After the induction/treatment period, animals are anesthetized.

-

Hemodynamic Measurements: Portal pressure is measured directly by cannulating the portal vein. Mean arterial pressure can be measured via carotid artery cannulation.

-

Sample Collection: Blood is collected for liver function tests (ALT, AST, bilirubin). The liver is harvested, weighed, and sectioned.

-

Histology: Liver sections are fixed in formalin and embedded in paraffin. Staining with Hematoxylin & Eosin (H&E) and Sirius Red is performed to assess liver architecture, necrosis, inflammation, and collagen deposition (fibrosis).

-

Biochemical Analysis: Liver tissue can be homogenized to measure hydroxyproline content (a quantitative measure of collagen) or for analysis of nitrite/nitrate and cGMP levels.

-

-

Bile Duct Ligation (BDL) Model in Rats

This surgical model induces cholestatic liver injury, leading to fibrosis and secondary biliary cirrhosis.

-

Objective: To induce liver fibrosis and portal hypertension resulting from cholestasis to test the efficacy of this compound in an alternative model of liver disease.

-

Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).

-

Materials:

-

General surgical instruments (scalpels, forceps, retractors)

-

Suture material (e.g., 4-0 silk)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Antiseptic solution

-

-

Protocol:

-

Surgical Procedure:

-

Anesthetize the rat and place it in a supine position.

-

Shave and disinfect the abdominal area.

-

Perform a midline laparotomy to expose the abdominal contents.

-

Gently retract the liver and locate the common bile duct.

-

Carefully dissect the common bile duct from the surrounding tissue.

-

Perform a double ligation on the common bile duct using silk suture.

-

Section the duct between the two ligatures to prevent recanalization.[10]

-

For the sham-operated control group, perform the same procedure but without ligating and sectioning the bile duct.[10]

-

Close the abdominal wall in two layers (peritoneum/muscle and skin).

-

-

Post-Operative Care:

-

Provide post-operative analgesia and monitor for recovery.

-

Animals will develop jaundice, choluria, and acholic stools within days of the procedure.

-

-

Treatment and Analysis (e.g., 4 weeks post-surgery):

-

Animals are treated with this compound, UDCA, or vehicle as described in the CCl4 model (e.g., for a period of 5 days to test for acute effects on established cirrhosis).[9]

-

Endpoint analysis is conducted as described for the CCl4 model, including hemodynamic measurements and tissue collection for histological and biochemical analysis.

-

-

Conclusion

This compound is a rationally designed, liver-targeted nitric oxide donor that showed considerable promise in extensive preclinical investigations. In animal models of liver cirrhosis, it effectively reduced portal pressure, a primary driver of life-threatening complications, by acting on the dynamic component of intrahepatic resistance.[1][2] These effects were achieved with apparent liver selectivity and were superior to those of its parent compound, UDCA.[1]

However, the translation of these compelling preclinical findings to a clinical setting was unsuccessful. A Phase IIa trial revealed that this compound did not reduce portal pressure in cirrhotic patients and, importantly, produced systemic vasodilation, indicating a lack of liver-selective action in humans.[10][11] While the compound was found to be safe over the short duration of the study, the lack of efficacy led to the discontinuation of its development for this indication. The discrepancy between the preclinical and clinical results underscores the challenges in translating pharmacological effects from rodent models to human pathophysiology. Detailed public data on the toxicology and pharmacokinetics of this compound remains limited.

References

- 1. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile duct ligature in young rats: A revisited animal model for biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Bile Duct-Saving Portal Ligation Technique for Subtotal Hepatectomy Survival Operations in Rats | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]

- 6. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, ameliorates portal hypertension and lowers norepinephrine-induced intrahepatic resistance in the isolated and perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liver fibrosis in bile duct-ligated rats correlates with increased hepatic IL-17 and TGF-β2 expression | Annals of Hepatology [elsevier.es]

- 11. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

NCX 1000: A Technical Guide to its Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX 1000, a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA), has emerged as a significant molecule of interest in cellular signaling, particularly within the context of liver pathophysiology. Its unique chemical structure allows for the targeted delivery of NO to hepatocytes, thereby modulating a cascade of intracellular events. This technical guide provides an in-depth exploration of the core cellular signaling pathways influenced by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Mechanism of Action: Nitric Oxide Donation

The primary mechanism of action of this compound is the release of nitric oxide.[1][2] Being a chemical entity that combines UDCA with an NO-releasing moiety, this compound is selectively metabolized by hepatocytes.[1][3] This targeted release of NO into the liver microcirculation is central to its pharmacological effects.[4]

Key Cellular Signaling Pathways Modulated by this compound

The NO-cGMP-PKG Signaling Pathway and Vasodilation

Upon its release from this compound, nitric oxide diffuses into target cells, primarily vascular smooth muscle cells and hepatic stellate cells, where it activates soluble guanylate cyclase (sGC).[5] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a critical second messenger.[6][7] Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets.[2][8][9][10] This signaling cascade ultimately results in vasodilation by reducing intracellular calcium concentrations and decreasing the calcium sensitivity of the contractile machinery.[6]

Caption: The NO-cGMP-PKG signaling pathway initiated by this compound.

Inhibition of Hepatic Stellate Cell (HSC) Contraction

Increased intrahepatic resistance, a hallmark of portal hypertension, is significantly driven by the contraction of hepatic stellate cells (HSCs).[1] this compound has been demonstrated to directly inhibit HSC contraction.[1] This effect is mediated by the local release of NO, which, through the cGMP-PKG pathway, promotes the relaxation of these specialized pericytes.[1]

Caption: Inhibition of HSC contraction by this compound.

Anti-Inflammatory Signaling via NF-κB Suppression

Chronic inflammation is a key driver of liver fibrosis and cirrhosis. This compound exhibits anti-inflammatory properties, which are attributed to its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a master regulator of pro-inflammatory gene expression, including cytokines like TNF-α and IL-6. By inhibiting NF-κB activation, this compound can reduce the production of these inflammatory mediators.

Caption: Suppression of the NF-κB signaling pathway by this compound.

Anti-Apoptotic Signaling and Mitochondrial Protection

This compound has been shown to protect hepatocytes from apoptosis.[2] This protective effect is linked to the maintenance of mitochondrial integrity.[2] Specifically, this compound can prevent the dissipation of the mitochondrial membrane potential and inhibit the activation of caspases, key executioners of apoptosis.[2]

Caption: Anti-apoptotic signaling of this compound via mitochondrial protection.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Effects of this compound on Hepatocyte Viability and NO Release

| Parameter | Condition | Concentration | Result | Reference |

| NO Release | Isolated Hepatocytes | 50 µM | ~200 nM | [12] |

| Hepatocyte Apoptosis | APAP-induced | 16.2 µM (EC50) | 50% reduction | [12] |